molecular formula C19H15Cl2N3O3S B3006845 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-37-0

5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B3006845
CAS No.: 672949-37-0
M. Wt: 436.31
InChI Key: DSKAQZWJWWLBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolin-2(3H)-one core. This scaffold is substituted at three key positions:

  • Positions 8 and 9: Methoxy groups, which may enhance solubility and modulate electronic interactions.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-12-14(7-16(15)27-2)22-19(24-8-17(25)23-18(12)24)28-9-10-3-4-11(20)5-13(10)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKAQZWJWWLBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H15Cl2N3O3S\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This compound features a sulfanyl group and dimethoxy substituents on the quinazoline scaffold, which are critical for its biological activity.

Biological Activity Overview

The biological activities of quinazoline derivatives are broad and include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Antioxidant Properties

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has shown promising results in various cancer cell lines. For instance:

  • In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., HS 578T), with an observed increase in apoptosis and cell cycle arrest at the G1/S phase. The most potent derivatives exhibited a 16.74-fold increase in total apoptosis compared to controls .
  • Molecular docking studies confirmed strong binding affinity to the epidermal growth factor receptor (EGFR), suggesting its potential as an EGFR inhibitor .
CompoundCell LineIC50 (µM)Mechanism
This compoundHS 578T0.23EGFR Inhibition
Reference Drug (e.g., Afatinib)HS 578T1.39EGFR Inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known for their effectiveness against various pathogens:

  • Studies indicated that compounds similar to this one possess significant antifungal activity against strains such as Fusarium moniliforme, outperforming standard antifungal agents like griseofulvin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models. The results indicated:

  • A notable reduction in inflammation markers and cytokine production, positioning it as a candidate for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases: The compound acts as an inhibitor of various kinases involved in cancer proliferation pathways.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Reduction of Inflammatory Mediators: It lowers levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have illustrated the efficacy of quinazoline derivatives:

  • Case Study on Breast Cancer:
    • A study demonstrated that treatment with this compound led to significant tumor size reduction in xenograft models, highlighting its potential for clinical applications in oncology .
  • Case Study on Inflammation:
    • In models of acute inflammation, the compound showed a marked decrease in paw edema compared to controls treated with conventional anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Halogenated Benzyl Groups : Compounds with 2,4-dichlorobenzyl or 3,4-dichlorobenzyl groups (e.g., ) are hypothesized to exhibit enhanced bioactivity due to increased lipophilicity and halogen bonding. For instance, thiadiazole analogs with 2,4-dichlorobenzyl groups demonstrated potent anticonvulsant activity (ED₅₀ = 0.65–2.72 μmol/kg) .
  • Methoxy Groups : The 8,9-dimethoxy substitution is conserved across multiple analogs (e.g., ), likely improving solubility and pharmacokinetic profiles.

B. Comparative Physicochemical Properties

  • Molecular Weight : The target compound (MW ~464) is heavier than simpler analogs like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (MW 231.27) , which may influence membrane permeability.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound, and how can intermediates be characterized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of quinazolinone precursors followed by sulfanyl group introduction. For example, oxidation of intermediates using hydrogen peroxide (as in triazoloquinazoline derivatives) can improve purity . Recrystallization from ethanol or glacial acetic acid is critical for isolating intermediates, with structural validation via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS . Adjusting stoichiometric ratios of reagents like 2-chlorobenzaldehyde and optimizing reaction times (e.g., overnight stirring) can enhance yields .

Q. How should researchers design experiments to characterize the compound’s crystal structure and stability?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles, planarity, and intermolecular interactions (e.g., hydrogen bonding). For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varying humidity/temperature conditions are recommended. Refer to studies on similar quinazolinones, where planar fused-ring systems were confirmed via SC-XRD, and hydrogen-bonded helical chains were observed .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Vibrational frequency analysis (IR/Raman) paired with DFT can validate experimental spectra. For docking studies (e.g., anticonvulsant activity), use AutoDock Vina to simulate interactions with targets like GABA receptors, referencing protocols from benzyl-substituted quinazolinone derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Cross-validate assays under standardized conditions. For instance, cytotoxicity results may vary due to cell line specificity (e.g., HeLa vs. HEK293). Use positive controls (e.g., doxorubicin for antitumor activity) and replicate experiments with adjusted concentrations (IC50_{50} vs. IC90_{90}). Comparative analysis of substituent effects (e.g., dichlorobenzyl vs. methoxy groups) can clarify structure-activity relationships .

Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicity?

  • Methodological Answer: Adopt tiered testing per the INCHEMBIOL project:
  • Phase 1: Determine physicochemical properties (logP, solubility) via shake-flask methods and HPLC.
  • Phase 2: Conduct biodegradation assays (OECD 301) and bioaccumulation studies in model organisms (e.g., Daphnia magna).
  • Phase 3: Evaluate chronic toxicity using multi-generational assays (e.g., algal growth inhibition) .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationRecrystallization, stoichiometric tuning
Structural CharacterizationSC-XRD, 1H^1H-NMR, TGA/DSC
Computational ModelingDFT, molecular docking
Biological AssaysCell viability (MTT), receptor docking
EcotoxicityOECD 301 biodegradation, Daphnia assays

Critical Data Contradictions & Solutions

  • Synthesis Yield Discrepancies:

    • Issue: Variable yields (e.g., 50–75%) due to oxidation efficiency .
    • Solution: Standardize catalyst amounts (e.g., NGPU vs. traditional catalysts) and monitor reaction progress via TLC .
  • Biological Activity Variability:

    • Issue: Inconsistent IC50_{50} values across cell lines .
    • Solution: Normalize data using Z-factor statistical validation and harmonize cell culture conditions (e.g., serum concentration, passage number).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.